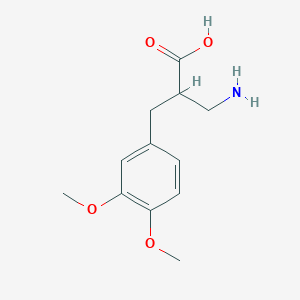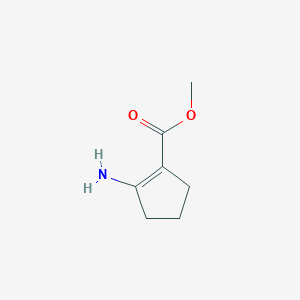
Methyl 2-aminocyclopent-1-enecarboxylate
Vue d'ensemble
Description
“Methyl 2-aminocyclopent-1-enecarboxylate” is an organic compound with the molecular formula C7H11NO2 . It is used in scientific experiments due to its versatile properties .
Synthesis Analysis
The synthesis of “Methyl 2-aminocyclopent-1-enecarboxylate” involves several steps. For instance, one method involves the reaction of ethyl 2-oxo-1-cyclopentanecarboxylate with 1,1,1-trimethyl-N-(triphenylphosphoranylidene)silanamine and 2-propanol in the presence of p-toluenesulfonic acid monohydrate . The reaction is carried out at 180°C for 9 hours .Applications De Recherche Scientifique
Synthesis and Incorporation into Peptides
The first total synthesis of enantiopure methyl derivatives involving 2-aminocyclopent-1-enecarboxylate has been developed. This process includes the transformation of nitrohexofuranoses into cyclopentylamines via an intramolecular cyclization, leading to 2-oxabicyclo[2.2.1]heptane derivatives. This methodology was utilized for the synthesis and incorporation of polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids into peptides (Fernandez et al., 2010).
Isoxazoline-Fused Cyclic β-Amino Esters
Regio- and stereo-selective synthesis of isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives has been achieved. This was done by nitrile oxide 1,3-dipolar cycloaddition to cis- or trans-ethyl-2-aminocyclopent-3-enecarboxylates. The compounds were prepared in enantiomerically pure form by enzymatic resolution of the racemic bicyclic β-lactam (Nonn et al., 2011).
Novel Route to 2-Amino-3-hydroxycycloalkanecarboxylic Acids
Trichloroacetimidates, generated from methyl 3-hydroxycycloalk-1-enecarboxylates, undergo stereoselective intramolecular conjugate addition reactions. This results in oxazolines, which lead to 2-amino-3-hydroxycycloalkanecarboxylic acids and their derivatives in a novel, simple way (Matsushima & Kino, 2009).
Ligand Synthesis and Complex Formation
2-Aminocyclopent-1-ene-1-dithiocarboxylic acid (ACDA), a compound with antifungal properties, has been used to form complexes with transition metals. This ligand is derivatizable and has been used to synthesize a variety of complexes with improved solubility characteristics, contributing significantly to research in metal-ligand chemistry (Bharadwaj & Musker, 1987).
Conformationally Constrained Agonists at Glutamate Receptors
Isoxazoline amino acids, analogues of glutamic acid with restricted conformations, have been synthesized from 1-aminocyclopent-2-enecarboxylic acid. These compounds were tested as agonists at ionotropic and metabotropic glutamate receptors, contributing to neuropharmacological research (Conti et al., 2003).
Propriétés
IUPAC Name |
methyl 2-aminocyclopentene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARCSIKUSBVKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623642 | |
| Record name | Methyl 2-aminocyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminocyclopent-1-enecarboxylate | |
CAS RN |
52909-60-1 | |
| Record name | Methyl 2-aminocyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


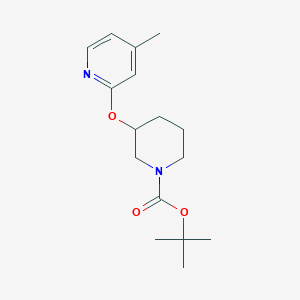

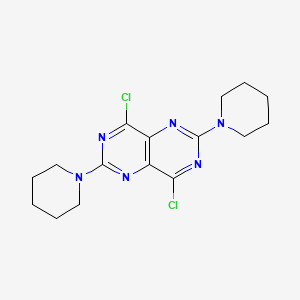


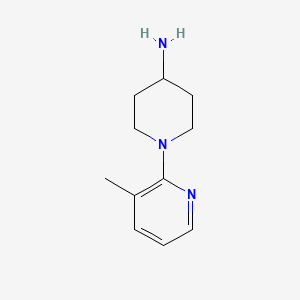


![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)

![Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1613212.png)
